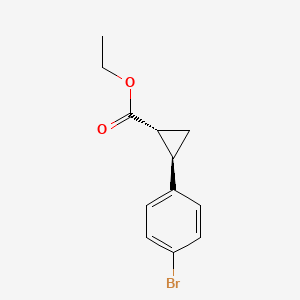
ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper can yield the cyclopropane ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable bromophenyl precursor reacts with the cyclopropane ring. This can be achieved using a Grignard reagent or an organolithium compound.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the cyclopropane ring can provide rigidity and specificity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Similar structure but lacks the bromine atom, which can affect its reactivity and binding properties.
Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate: Contains a fluorine atom, which can alter its electronic properties and interactions with biological targets.
Uniqueness
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
RAFFPNRMOQNLAA-WDEREUQCSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)Br |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















